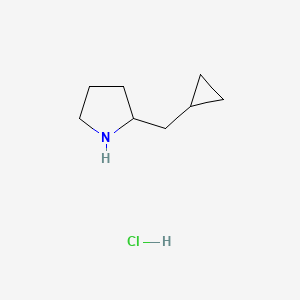

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride

Description

2-(Cyclopropylmethyl)pyrrolidine hydrochloride is a pyrrolidine derivative substituted with a cyclopropylmethyl group at the 2-position of the pyrrolidine ring, followed by hydrochlorination to form the salt. Pyrrolidine, a five-membered saturated amine heterocycle, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

2-(cyclopropylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-8(9-5-1)6-7-3-4-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKUXFAWYHLNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride typically involves the reaction of cyclopropylmethylamine with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the cyclopropylmethyl group is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds in medicinal chemistry.

- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the exploration of its derivatives and their potential applications in different chemical contexts.

Biology

- Biological Activity Exploration : Research indicates that this compound may interact with various enzymes and receptors, making it a subject of interest for studying its biological activities. Its potential effects on enzyme modulation could lead to insights into metabolic pathways.

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of similar compounds have shown that modifications to the pyrrolidine ring can significantly impact biological potency against specific targets, suggesting that derivatives of this compound may exhibit enhanced biological activities .

Medicine

- Therapeutic Potential : Ongoing research is focused on the therapeutic applications of this compound, particularly in drug development. Its unique structure may confer specific pharmacological properties that could be harnessed for treating various conditions.

- Anticancer and Antibacterial Activities : Related studies have demonstrated that pyrrolidine derivatives exhibit promising anticancer properties in vitro and in vivo, outperforming standard treatments like tamoxifen in certain assays. Additionally, some derivatives have shown efficacy against bacterial biofilms, highlighting their potential as antibacterial agents .

Case Study 1: Anticancer Activity

A library of novel pyrrolidine derivatives was synthesized to evaluate their anticancer activity against M-Hela tumor cell lines. Some compounds demonstrated twice the efficacy of tamoxifen in vitro, indicating significant therapeutic potential .

Case Study 2: Antibacterial Efficacy

Research on chlorophenyl-pyrrolidine derivatives revealed substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibited notable inhibition zones in agar diffusion tests, suggesting their viability as new antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

3-(Cyclopropylmethyl)pyrrolidine Hydrochloride (CAS 1707604-64-5)

- Molecular Formula : C₈H₁₆ClN

- Molar Mass : 161.67 g/mol

- Key Differences : The cyclopropylmethyl group is at the 3-position instead of the 2-position. Positional isomerism may alter steric interactions in catalytic or receptor-binding applications. For example, pyrrolidine derivatives with substituents at the 2-position (e.g., 2-methyl pyrrolidine hydrochloride ) showed distinct reactivity in Diels-Alder catalysis due to steric hindrance .

- Applications : Used as a building block in pharmaceutical synthesis; classified as an irritant .

(S)-2-(3,4-Difluorophenyl)pyrrolidine Hydrochloride (CAS 2177258-16-9)

- Molecular Formula : C₁₀H₁₂ClF₂N

- Molar Mass : 219.66 g/mol

- Key Differences: Aromatic fluorination at the phenyl group enhances lipophilicity and metabolic stability compared to the non-aromatic cyclopropylmethyl group. Fluorinated pyrrolidines are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Prolintane Hydrochloride

- Structure : 1-(α-Propylphenethyl)pyrrolidine hydrochloride.

- Key Differences : A bulky phenethyl group replaces the cyclopropylmethyl moiety. Prolintane acts as a mild central stimulant, suggesting that substituent size and aromaticity significantly influence pharmacological activity .

Functional Analogues

2-Methyl Pyrrolidine Hydrochloride (CAS 219)

- Key Differences : A simple methyl substituent at the 2-position lacks the rigidity of cyclopropylmethyl. In catalysis, 2-methyl pyrrolidine hydrochloride exhibited reduced enantioselectivity compared to proline-derived catalysts, highlighting the importance of substituent complexity in stereochemical control .

Naltrexone Hydrochloride

- Structure : A morphinan derivative with a cyclopropylmethyl group.

- This underscores the broader utility of cyclopropylmethyl groups in modulating receptor affinity .

Pharmacological and Physicochemical Properties

Thermal Stability : Pyrrolidine hydrochlorides generally exhibit melting points between 150–250°C (e.g., 24622-52-4 melts at >200°C ). Cyclopropylmethyl derivatives may have lower melting points due to reduced crystallinity compared to aromatic analogs.

Solubility : Hydrochloride salts typically enhance water solubility. For example, propylhexedrine hydrochloride (a pyrrolidine derivative) is soluble in water and alcohol .

Biological Activity

2-(Cyclopropylmethyl)pyrrolidine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrrolidine ring substituted with a cyclopropylmethyl group. The molecular formula is . The unique structural features of this compound contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For instance, compounds with similar structures have shown potential as inhibitors of tyrosinase, which is crucial for melanin production and can be targeted in hyperpigmentation disorders.

- Antioxidant Activity : Compounds similar to this have demonstrated the ability to scavenge free radicals, suggesting their potential in preventing oxidative stress-related conditions.

- Cytotoxicity : Studies indicate varying degrees of cytotoxic effects on different cancer cell lines, with some derivatives exhibiting selective toxicity towards malignant cells while sparing normal cells.

Antimicrobial Activity

Research has shown that derivatives of pyrrolidine compounds exhibit notable antibacterial and antifungal properties. For example, studies have reported significant effectiveness against various bacterial strains such as E. coli and S. aureus. .

Tyrosinase Inhibition

The structural motif of 2-(Cyclopropylmethyl)pyrrolidine suggests potential as a tyrosinase inhibitor . Analogous compounds have demonstrated strong inhibitory effects on tyrosinase activity in B16F10 murine melanoma cells, with IC50 values indicating significant potency.

Antioxidant Properties

In vitro assays have shown that pyrrolidine derivatives can effectively scavenge free radicals, indicating their potential use as antioxidants in therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives exhibit selective toxicity towards cancerous cells while being less harmful to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

- Study on Tyrosinase Inhibition : A study found that pyrrolidine derivatives significantly inhibited tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders. The most potent compounds had IC50 values ranging from 10 to 30 µM .

- Antimicrobial Efficacy : Research indicated that pyrrolidine derivatives exhibited strong antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 12 µg/mL for certain strains .

- Cytotoxicity in Cancer Models : A study demonstrated that specific pyrrolidine derivatives showed selective cytotoxicity against various cancer cell lines, with some exhibiting IC50 values below 20 µM, indicating significant therapeutic potential .

Table 1: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Cyclopropylmethyl)pyryrrolidine hydrochloride, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by alkylation of pyrrolidine. Key steps include:

- Cyclopropane precursor preparation : Use cyclopropylmethyl halides (e.g., bromide or chloride) as alkylating agents.

- Nucleophilic substitution : React pyrrolidine with the cyclopropylmethyl halide under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation and alkylation .

- Salt formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether to precipitate the hydrochloride salt. Purification via recrystallization (ethanol/water) enhances purity .

Q. How does pH and temperature influence the stability of 2-(Cyclopropylmethyl)pyrrolidine hydrochloride during storage and experimental workflows?

- Methodological Answer : Stability studies for analogous pyrrolidine hydrochlorides reveal:

| Condition | Stability Profile | Notes |

|---|---|---|

| Aqueous (pH 2–6) | Stable for >6 months at 4°C | Hydrolysis negligible |

| pH >8 | Rapid degradation (saponification) | Avoid basic buffers |

| >150°C | Decomposition (racemization/ring opening) | Use inert atmospheres |

- Recommendations : Store at 2–8°C in airtight, light-resistant containers. For aqueous solutions, adjust pH to 3–5 with dilute HCl .

Advanced Research Questions

Q. What advanced techniques are recommended for resolving enantiomers of 2-(Cyclopropylmethyl)pyrrolidine hydrochloride, and how is stereochemical purity validated?

- Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC (e.g., Chiralpak® AD-H column) with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid. Resolution efficiency depends on flow rate (1 mL/min) and column temperature (25°C) .

- Diastereomeric salt formation : React the racemate with a chiral acid (e.g., L-tartaric acid) in ethanol. Differential crystallization separates enantiomers .

- Validation : Confirm enantiopurity via polarimetry ([α]D²⁵) and ¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How can researchers design assays to evaluate the biological activity of 2-(Cyclopropylmethyl)pyrrolidine hydrochloride derivatives, particularly in receptor binding studies?

- Methodological Answer :

- Receptor screening : Use radioligand displacement assays (e.g., [³H]-ligand binding to GPCRs like dopamine or serotonin receptors). Prepare test compounds in DMSO (<0.1% final concentration) to avoid solvent interference .

- Structure-activity relationship (SAR) : Synthesize analogs with modified cyclopropyl or pyrrolidine groups. Assess IC₅₀ values via dose-response curves (GraphPad Prism®) .

- Computational docking : Perform molecular modeling (AutoDock Vina) to predict binding poses in receptor active sites. Validate with mutagenesis studies .

Q. What strategies mitigate contradictions in experimental data, such as inconsistent stability or activity results across studies?

- Methodological Answer :

- Control variables : Standardize storage conditions (humidity, temperature) and solvent systems (e.g., avoid DMSO if prone to oxidation) .

- Replicate assays : Perform triplicate measurements with internal standards (e.g., deuterated analogs in LC-MS).

- Data normalization : Use relative activity indices (e.g., % inhibition vs. positive controls) to account for batch-to-batch variability .

Methodology-Focused Questions

Q. Which analytical techniques are most effective for characterizing 2-(Cyclopropylmethyl)pyrrolidine hydrochloride and its impurities?

- Methodological Answer :

- Purity assessment : HPLC (C18 column, 0.1% TFA in water:acetonitrile gradient) with UV detection (210 nm). Detect impurities at <0.5% .

- Structural confirmation : ¹H/¹³C NMR (D₂O or DMSO-d₆) and high-resolution mass spectrometry (ESI+ mode). Key NMR signals: δ 1.0–1.2 (cyclopropane CH₂), 2.5–3.5 (pyrrolidine CH₂) .

- Thermal stability : TGA/DSC to identify decomposition thresholds (>150°C) .

Q. How can researchers design experiments to probe the compound’s interactions with biological membranes or enzymes?

- Methodological Answer :

- Lipophilicity assays : Measure logP via shake-flask method (octanol:water partitioning). Adjust cyclopropyl substituents to modulate membrane permeability .

- Enzyme inhibition : Use fluorogenic substrates (e.g., AMC-labeled peptides for proteases). Monitor activity in real-time (kinetic mode, λex/λem = 360/460 nm) .

- Cellular uptake : Label the compound with FITC or BODIPY. Quantify intracellular fluorescence via flow cytometry .

Safety and Handling

Q. What safety protocols are critical when handling 2-(Cyclopropylmethyl)pyrrolidine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill management : Neutralize acid spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .

- First aid : For skin contact, rinse with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.